Replace fenoxaprop-P-ethyl with clodinafop-propargyl to avoid tank-mix antagonism and control resistant Avena fatua.
Key differentiation:
Clodinafop-propargyl (CAS: 105512-06-9) is a highly selective, post-emergence aryloxyphenoxypropionate (APP) herbicide primarily procured for the control of annual grass weeds in cereal crops, particularly wheat. As an acetyl-CoA carboxylase (ACCase) inhibitor, it disrupts lipid biosynthesis in susceptible grasses. From a procurement and formulation standpoint, the propargyl ester form is specifically selected over the free acid due to its targeted lipophilicity (logP = 3.9), which facilitates rapid foliar absorption and allows for stable emulsifiable concentrate (EC) formulations. To ensure crop safety, it is standard industry practice to co-formulate clodinafop-propargyl with the safener cloquintocet-mexyl, which accelerates the detoxification of the herbicide in wheat while maintaining high efficacy against target weeds [1].
Target Enzyme
ACCase inhibition; aryloxyphenoxypropionate (APP) class mode of action specific to grasses
Chiral Identity
(R)-enantiomer as active stereoisomer; formulated with safener cloquintocet-mexyl for selectivity research
Research Use
Post-emergence grass control studies in wheat; resistance monitoring; abiotic stress interaction research
Substituting clodinafop-propargyl with other generic APP herbicides, such as fenoxaprop-P-ethyl or diclofop-methyl, frequently leads to formulation incompatibilities and reduced crop yields. While these compounds share the same ACCase-inhibition mechanism, their tank-mix compatibilities differ drastically; for instance, clodinafop-propargyl can be co-applied with broadleaf herbicides like metsulfuron-methyl without losing efficacy, whereas fenoxaprop-P-ethyl experiences severe chemical antagonism. Furthermore, generic substitution ignores the specific resistance profiles of local weed populations. Biotypes of Avena fatua (wild oat) that have developed strong target-site resistance to fenoxaprop-P-ethyl often remain susceptible to clodinafop-propargyl mixtures. Consequently, substituting this specific ester based solely on class-level equivalence risks both chemical incompatibility in the spray tank and outright failure in field applications [1].
Safener Dependence
Safener cloquintocet-mexyl is specific to clodinafop-propargyl; detoxification kinetics differ from other APP/safener pairs.
Generic clodinafop-propargyl technical material may lack safener; crop safety profile may shift.
Cross-Resistance
Resistance patterns to fenoxaprop-P-ethyl or quizalofop-P-ethyl may not transfer uniformly to clodinafop-propargyl.
Local population testing required; inverse resistance rankings reported in some biotypes.
Soil Persistence
DT50 may differ significantly from other APP herbicides; crop rotation intervals and residue studies require compound-specific data.
Direct substitution based on class-level assumptions may lead to unexpected carryover effects.
In agricultural procurement, the ability to co-apply grass and broadleaf herbicides in a single pass is critical for operational efficiency. Clodinafop-propargyl demonstrates robust chemical compatibility with metsulfuron-methyl, maintaining high control efficacy against mixed weed populations. In direct contrast, fenoxaprop-P-ethyl exhibits severe antagonism when mixed with metsulfuron-methyl, leading to a failure in grass weed control. This distinct compatibility profile makes clodinafop-propargyl the selected active ingredient for comprehensive, single-pass weed management formulations[1].
| Evidence Dimension | Tank-mix compatibility with metsulfuron-methyl |
| Target Compound Data | Highly compatible (maintains efficacy) |
| Comparator Or Baseline | Fenoxaprop-P-ethyl (Chemically antagonistic) |
| Quantified Difference | Binary compatibility difference (Compatible vs. Antagonistic) |
| Conditions | Field application as a tank mixture for mixed weed populations |
Buyers formulating broad-spectrum herbicide products must select clodinafop-propargyl to avoid the chemical antagonism that occurs when fenoxaprop-P-ethyl is mixed with sulfonylureas.
The emergence of ACCase-resistant weed biotypes necessitates the procurement of specific active ingredients capable of overcoming target-site mutations. In bioassays of Avena fatua populations exhibiting high resistance to fenoxaprop-P-ethyl (Resistance Index ranging from 4.12 to 5.49), clodinafop-propargyl (when applied in optimized mixtures) achieved over 93% mortality. This demonstrates that clodinafop-propargyl can effectively control biotypes that have rendered older APP herbicides obsolete, securing crop yields in resistant zones [1].
| Evidence Dimension | Mortality rate of fenoxaprop-resistant Avena fatua |
| Target Compound Data | >93% mortality (in optimized mixture) |
| Comparator Or Baseline | Fenoxaprop-P-ethyl (Baseline resistance, weed survival) |
| Quantified Difference | >93% absolute increase in mortality against resistant strains |
| Conditions | Classical bioassay on resistant biotypes (Resistance Index > 4) |
Procurement teams targeting regions with established fenoxaprop-P-ethyl resistance must shift to clodinafop-propargyl to ensure product performance and prevent crop loss.
The physical form of the herbicide dictates its manufacturability into commercial agricultural products. The free acid form of clodinafop is unsuitable for standard lipophilic formulations. By utilizing the propargyl ester (clodinafop-propargyl), the molecule achieves a highly favorable solubility profile for Emulsifiable Concentrates (EC), with solubility reaching 880 g/L in acetone and 690 g/L in toluene, while maintaining a low aqueous solubility of 4.0 mg/L. This esterification ensures rapid foliar penetration and long-term stability in organic solvent-based formulations [1].
| Evidence Dimension | Organic solvent solubility (Toluene) |
| Target Compound Data | 690 g/L |
| Comparator Or Baseline | Clodinafop free acid (Poor organic solubility, unsuitable for EC) |
| Quantified Difference | Shift from hydrophilic/polar to highly lipophilic (logP = 3.9) |
| Conditions | Standard temperature (25°C) solubility assays |
Agrochemical manufacturers must procure the propargyl ester form to successfully formulate stable, high-penetration Emulsifiable Concentrates (EC) or Oil-in-Water (EW) emulsions.
The ultimate metric for herbicide procurement is the downstream impact on crop yield. In comparative field trials on wheat (Triticum aestivum), clodinafop-propargyl treatments increased grain yield by up to 59% compared to the untreated control, driven by greater reduction in weed density and dry mass. In the same trials, fenoxaprop-P-ethyl exhibited the lowest yield response among the tested post-emergence herbicides. This quantitative advantage in protecting crop productivity justifies the selection of clodinafop-propargyl over cheaper in-class alternatives [1].
| Evidence Dimension | Wheat grain yield increase vs. control |
| Target Compound Data | Up to 59% increase |
| Comparator Or Baseline | Fenoxaprop-P-ethyl (Lowest yield response among tested APPs) |
| Quantified Difference | Significant maximization of crop yield over fenoxaprop-P-ethyl |
| Conditions | Field experimentation on Triticum aestivum over a growing season |
Buyers evaluating the cost-benefit ratio of herbicides will find that clodinafop-propargyl delivers a higher return on investment through maximized crop yields compared to fenoxaprop-P-ethyl.
Due to its proven chemical compatibility with sulfonylurea herbicides like metsulfuron-methyl, clodinafop-propargyl is a highly suitable ACCase inhibitor for formulating 'one-shot' agricultural products. Unlike fenoxaprop-P-ethyl, which suffers from antagonism, clodinafop-propargyl allows manufacturers to create stable tank mixes or co-formulations that target both annual grasses and broadleaf weeds simultaneously [1].
In agricultural zones where continuous use of older APP herbicides has led to target-site resistance (particularly in Avena fatua and Phalaris minor), clodinafop-propargyl serves as a critical rotational or replacement chemical. Its ability to maintain high mortality rates against biotypes with elevated resistance indices makes it a necessary procurement choice for resistance-breaking product lines [2].
The specific physical properties of the propargyl ester—namely its high solubility in aromatic solvents (e.g., toluene at 690 g/L) and targeted lipophilicity (logP = 3.9)—make it the selected active ingredient for developing premium Emulsifiable Concentrates (EC) and Oil-in-Water (EW) emulsions. This ensures enhanced leaf surface spreading and rapid cuticular penetration compared to free acid or less lipophilic salts[3].
Irritant;Health Hazard;Environmental Hazard